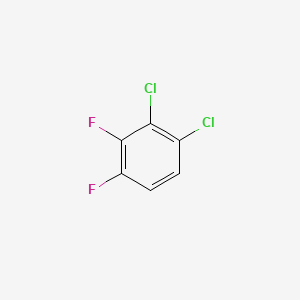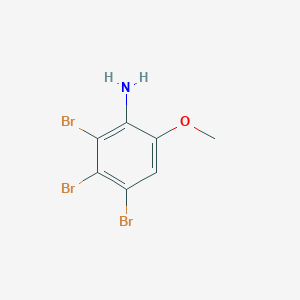
2,3,4-Tribromo-6-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromo-6-methoxyaniline: is an organic compound with the molecular formula C7H6Br3NO It is a brominated derivative of aniline, characterized by the presence of three bromine atoms and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-6-methoxyaniline typically involves the bromination of 6-methoxyaniline. The process can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tribromo-6-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to the formation of quinones or amines, respectively .
Scientific Research Applications
Chemistry: 2,3,4-Tribromo-6-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a valuable building block for the preparation of various derivatives .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Brominated anilines have shown promise in the development of antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of flame retardants, dyes, and pigments. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-6-methoxyaniline involves its interaction with specific molecular targets. The bromine atoms and methoxy group contribute to its reactivity and ability to form hydrogen bonds and halogen bonds with target molecules. These interactions can influence the compound’s biological activity, such as inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Another brominated aniline with similar properties but different bromination pattern.
2,4-Dibromo-6-methoxyaniline: Lacks one bromine atom compared to 2,3,4-Tribromo-6-methoxyaniline.
2,4,6-Tribromo-3-methoxyaniline: Similar structure but with the methoxy group in a different position.
Uniqueness: this compound is unique due to its specific bromination pattern and the presence of a methoxy group at the 6-position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
95970-04-0 |
|---|---|
Molecular Formula |
C7H6Br3NO |
Molecular Weight |
359.84 g/mol |
IUPAC Name |
2,3,4-tribromo-6-methoxyaniline |
InChI |
InChI=1S/C7H6Br3NO/c1-12-4-2-3(8)5(9)6(10)7(4)11/h2H,11H2,1H3 |
InChI Key |
QKQPYKJLBNOQHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1N)Br)Br)Br |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)


![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
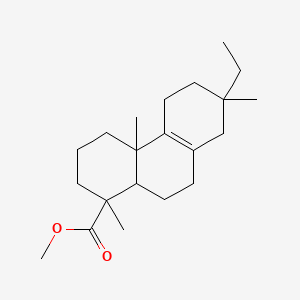
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
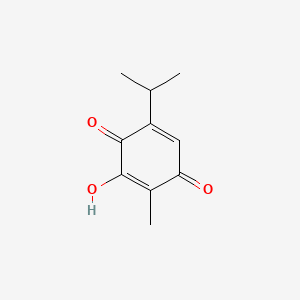
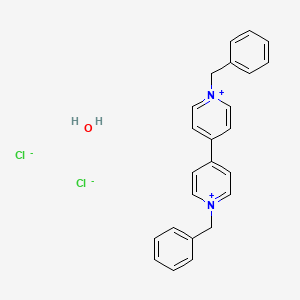

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
